molecular formula C13H13ClO3 B8484340 Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate CAS No. 15725-23-2

Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate

Cat. No. B8484340
CAS RN: 15725-23-2
M. Wt: 252.69 g/mol
InChI Key: XNQUEGZRSAENCP-UHFFFAOYSA-N
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Patent
US07288544B2

Procedure details

5.00 g (38.4 mmol) of acetoacetic acid and 5.40 g (38.4 mmol) of 3-chlorobenzaldehyde were dissolved in 50 ml of 2-propanol. 327 mg (3.84 mmol) of piperidine and 231 mg (3.84 mmol) of acetic acid were added and stirred at room temperature for one day. After the solvent was evaporated, ethyl acetate was added and the reaction mixture was washed with 1 N hydrochloric acid and saturated aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by the silica gel chromatography (hexane/ethyl acetate=5/1) to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step Two
Quantity
231 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O.N1CCC[CH2:19][CH2:18]1.C(O)(=O)C>CC(O)C>[CH2:18]([O:6][C:1](=[O:7])[C:2]([C:3](=[O:4])[CH3:5])=[CH:12][C:11]1[CH:14]=[CH:15][CH:16]=[C:9]([Cl:8])[CH:10]=1)[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
327 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
231 mg
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
the reaction mixture was washed with 1 N hydrochloric acid and saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by the silica gel chromatography (hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC(=CC=C1)Cl)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.